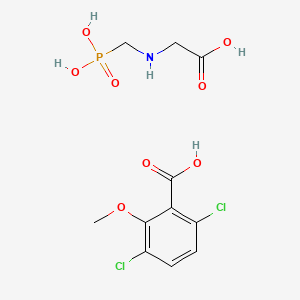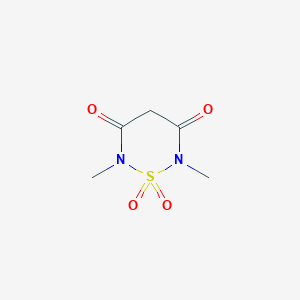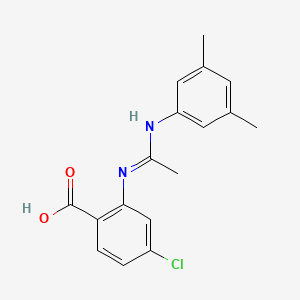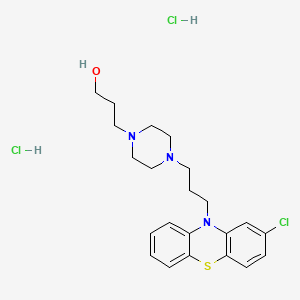
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring, a phenothiazine moiety, and a chlorinated aromatic ring. It is often used in research due to its unique chemical properties and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process that includes the reaction of 2-chloro-10-phenothiazine with a piperazine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions.
Biology: In biological research, it is studied for its potential effects on cellular processes and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antipsychotic or antidepressant agent.
Industry: In the industrial sector, it may be used in the development of new materials or as a component in chemical formulations.
Mécanisme D'action
The mechanism of action of 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparaison Avec Des Composés Similaires
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride can be compared with other similar compounds:
Similar Compounds: Similar compounds include other phenothiazine derivatives such as chlorpromazine and fluphenazine.
Propriétés
Numéro CAS |
74038-03-2 |
|---|---|
Formule moléculaire |
C22H30Cl3N3OS |
Poids moléculaire |
490.9 g/mol |
Nom IUPAC |
3-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3OS.2ClH/c23-18-7-8-22-20(17-18)26(19-5-1-2-6-21(19)28-22)11-3-9-24-12-14-25(15-13-24)10-4-16-27;;/h1-2,5-8,17,27H,3-4,9-16H2;2*1H |
Clé InChI |
KIIPVZSBRBRMPI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


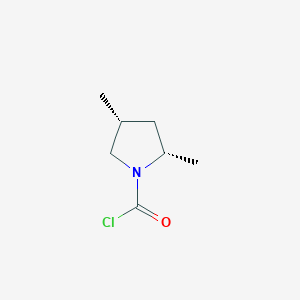
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
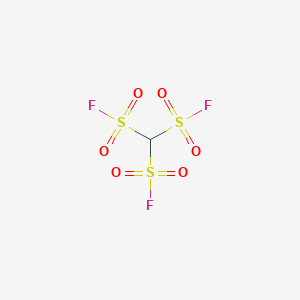
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)

![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
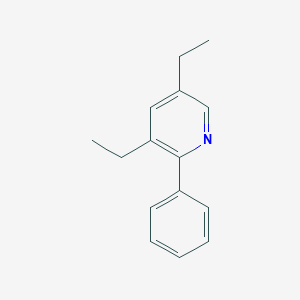
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)

